![molecular formula C10H13FN2 B1399593 N1-cyclobutyl-4-fluorobenzene-1,2-diamine CAS No. 1249156-84-0](/img/structure/B1399593.png)
N1-cyclobutyl-4-fluorobenzene-1,2-diamine
Overview
Description
N1-cyclobutyl-4-fluorobenzene-1,2-diamine (N1CB4FBD) is an organic compound with a unique structure and properties. It is a cyclic amine, and its structure contains a cyclobutyl ring connected to a fluorobenzene ring and a diamine moiety. N1CB4FBD is an important building block in organic synthesis and has been used in a variety of applications, including drug synthesis, catalysis, and materials science.
Scientific Research Applications
Chemical Synthesis and Compound Formation
N1-cyclobutyl-4-fluorobenzene-1,2-diamine and its derivatives are prominently used in chemical synthesis. For instance, a study demonstrates the synthesis of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, highlighting the compound's formation under specific conditions (Zissimou & Koutentis, 2017). Such research is crucial for developing novel compounds with potential applications in various fields, including material science and pharmacology.
Anti-inflammatory and Biological Activities
Aromatic diamine compounds, similar to N1-cyclobutyl-4-fluorobenzene-1,2-diamine, have been found to exhibit significant biological activities. For instance, N1-benzyl-4-methylbenzene-1,2-diamine has shown inhibitory effects on nitric oxide production in macrophages, implicating potential anti-inflammatory applications (Shin et al., 2005). Understanding such biological activities can lead to the development of new therapeutic agents.
Material Science and Organic Light-Emitting Diodes (OLEDs)
Diamine derivatives have applications in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs). A study involving similar compounds, such as N1-(9,9-diphenyl-9H-fluoren-2-yl)-N1-(4,6-diphenylpyrimidin-2-yl)-N4,N4-diphenylbenzene-1,4-diamine, illustrates their use in fabricating yellow phosphorescent OLEDs (Braveenth et al., 2020). The exploration of such materials is vital for advancing technologies in displays and lighting.
Pharmacological Potential
Investigations into similar compounds, such as benzimidazole derivatives, have revealed their pharmacological potential, particularly in antihistaminic activities. These studies suggest potential areas for the exploration of N1-cyclobutyl-4-fluorobenzene-1,2-diamine derivatives in drug development (Gadhave, Vichare, & Joshi, 2012).
Spectroscopy and Molecular Analysis
Research on compounds such as fluorobenzene, closely related to N1-cyclobutyl-4-fluorobenzene-1,2-diamine, contributes to the understanding of molecular interactions through spectroscopic analysis. Studies like this provide valuable information for the molecular characterization of complex organic compounds (Page, 1967).
properties
IUPAC Name |
1-N-cyclobutyl-4-fluorobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIBZGPNGWUQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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